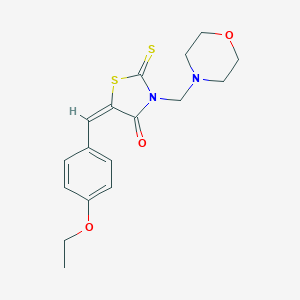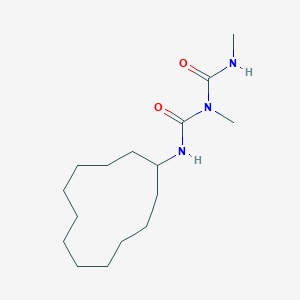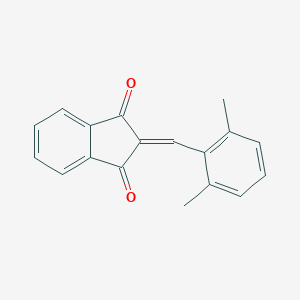
5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one: is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with 4-morpholinylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with 2-thioxo-1,3-thiazolidin-4-one under reflux conditions in the presence of a suitable catalyst to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of new functional groups, leading to derivatives with varied properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes, receptors, or other biological targets.
Medicine: The compound is explored for its potential therapeutic applications. Its structure suggests possible activity as an antimicrobial, anticancer, or anti-inflammatory agent. Preclinical studies may evaluate its efficacy and safety in various disease models.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties can enhance the performance of final products.
Mecanismo De Acción
The mechanism of action of 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking substrate access. Alternatively, it may activate receptors, triggering downstream signaling pathways that lead to a biological response.
Comparación Con Compuestos Similares
- 5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-(4-ethoxybenzylidene)-3-(4-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-2-oxo-1,3-thiazolidin-4-one
Comparison:
- 5-(4-methoxybenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one: The methoxy group in place of the ethoxy group may alter the compound’s reactivity and biological activity.
- 5-(4-ethoxybenzylidene)-3-(4-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one: The piperidinyl group instead of the morpholinyl group may affect the compound’s solubility and interaction with biological targets.
- 5-(4-ethoxybenzylidene)-3-(4-morpholinylmethyl)-2-oxo-1,3-thiazolidin-4-one: The presence of an oxo group instead of a thioxo group may influence the compound’s stability and reactivity.
Propiedades
Fórmula molecular |
C17H20N2O3S2 |
|---|---|
Peso molecular |
364.5g/mol |
Nombre IUPAC |
(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H20N2O3S2/c1-2-22-14-5-3-13(4-6-14)11-15-16(20)19(17(23)24-15)12-18-7-9-21-10-8-18/h3-6,11H,2,7-10,12H2,1H3/b15-11+ |
Clave InChI |
FGOZRXXXHYBAHC-RVDMUPIBSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CN3CCOCC3 |
SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CN3CCOCC3 |
SMILES canónico |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-bis[2-(3,5-ditert-butylphenyl)-1H-indene-1,3(2H)-dione]](/img/structure/B461550.png)
![1-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-2-undecyl-1H-imidazole](/img/structure/B461551.png)
![2-[2-(4-Chlorophenyl)ethyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B461554.png)
![1-azabicyclo[2.2.2]oct-3-yl 5H-dibenzo[a,d]cycloheptene-5-carboxylate](/img/structure/B461555.png)

![2-[2-[bis(2,6-dimethylphenyl)methoxy]ethoxy]-N,N-diethylethanamine](/img/structure/B461558.png)

![1-[2-[Bis(2,4-dichlorophenyl)methoxy]ethyl]imidazole](/img/structure/B461563.png)
![4-chlorobenzyl (4-chlorophenyl)[2-(1H-imidazol-1-yl)phenyl]methyl ether](/img/structure/B461564.png)
![3-methyl-N-{[(4-methylphenyl)sulfonyl]methyl}benzenecarbothioamide](/img/structure/B461566.png)
![3-methoxy-N-[(4-methylphenyl)sulfonylmethyl]benzenecarbothioamide](/img/structure/B461567.png)
![1-[1-[(4-Fluorophenyl)methoxy]ethyl]imidazole](/img/structure/B461568.png)
![1-methyl-17-[(1-methyl-3-oxoandrost-4-en-17-ylidene)hydrazono]androst-4-en-3-one](/img/structure/B461569.png)
